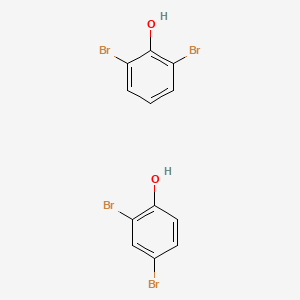
2,4-dibromophenol;2,6-dibromophenol
Overview
Description
2,4-dibromophenol;2,6-dibromophenol is a synthetic polymer derived from phenol with bromine atoms substituted at the 2,4 or 2,6 positions. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The presence of bromine atoms enhances its reactivity and stability, making it suitable for use in high-performance materials and as a precursor for other chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromophenol;2,6-dibromophenol typically involves the bromination of phenol followed by polymerization. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired positions. The polymerization can be initiated using various catalysts and solvents, depending on the desired molecular weight and properties of the final polymer.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the polymerization process. Additionally, purification steps such as filtration, washing, and drying are employed to obtain high-purity polymer products.
Chemical Reactions Analysis
Types of Reactions
2,4-dibromophenol;2,6-dibromophenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the brominated phenol units back to phenol or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the polymer structure.
Scientific Research Applications
2,4-dibromophenol;2,6-dibromophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-dibromophenol;2,6-dibromophenol involves its interaction with various molecular targets and pathways. The presence of bromine atoms can enhance the polymer’s ability to interact with specific enzymes, proteins, and other biomolecules. These interactions can lead to changes in the biological activity and properties of the polymer, making it useful for various applications.
Comparison with Similar Compounds
2,4-dibromophenol;2,6-dibromophenol can be compared with other brominated phenolic polymers, such as:
Phenol, 2,4,6-tribromo-, homopolymer: This compound has three bromine atoms, which can further enhance its reactivity and stability compared to the dibromo variant.
Phenol, 2,4-dichloro-, homopolymer: Chlorine atoms are substituted instead of bromine, resulting in different chemical properties and reactivity.
Phenol, 2,6-dimethyl-, homopolymer: Methyl groups are substituted, leading to variations in the polymer’s physical and chemical properties.
The uniqueness of this compound lies in its specific bromination pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2,4-dibromophenol;2,6-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H4Br2O/c7-4-1-2-6(9)5(8)3-4;7-4-2-1-3-5(8)6(4)9/h2*1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMNHHNBXZIZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)Br.C1=CC(=C(C=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69882-11-7 | |
| Record name | Phenol, 2,4(or 2,6)-dibromo-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


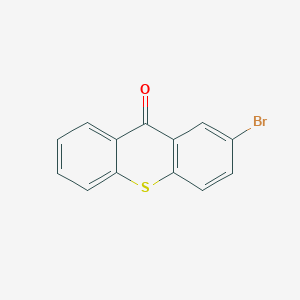
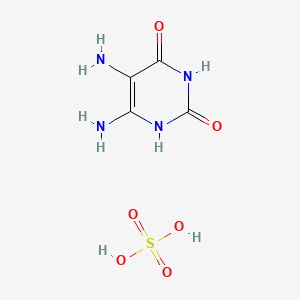

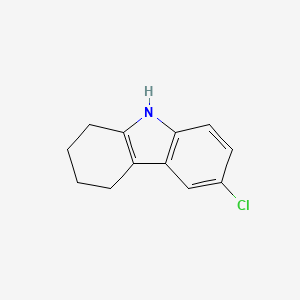
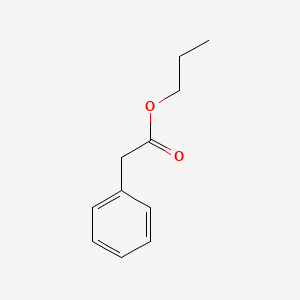
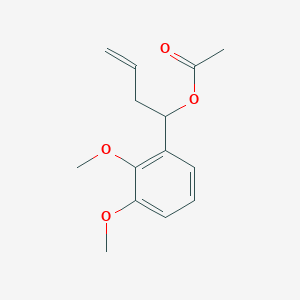

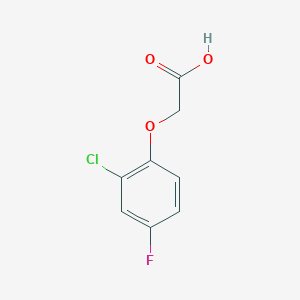
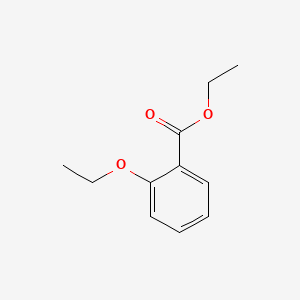
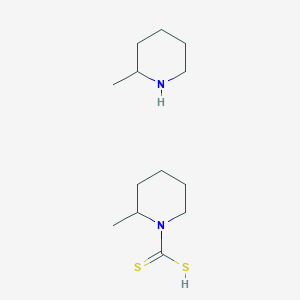

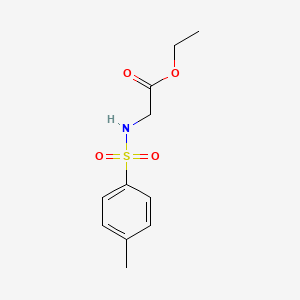

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)
